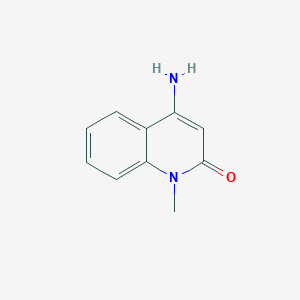

4-Amino-1-methyl-1,2-dihydroquinolin-2-one

Description

Significance of the Quinolone Scaffold in Pharmaceutical Chemistry Research

The quinolone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyridinone ring, is of wide interest in medicinal chemistry. tandfonline.com This heterocyclic framework is endowed with a diverse spectrum of pharmacological activities, which has driven extensive research and development. tandfonline.com Initially identified for its potent antibacterial properties, the quinolone core has since been recognized for its versatility, leading to the discovery of derivatives with a wide array of therapeutic applications. benthamdirect.commonash.edudntb.gov.ua

The significance of the quinolone scaffold is underscored by its presence in numerous biologically active compounds. nih.gov Researchers have successfully developed quinolone-based agents that exhibit anticancer, antiviral, and anti-inflammatory properties. benthamdirect.comtandfonline.commdpi.com In the realm of oncology, quinolone derivatives have been shown to inhibit various proteins and enzymes crucial for cancer cell growth, such as topoisomerase and protein kinases. benthamdirect.commonash.edu Furthermore, this scaffold is a key component in the development of modulators for neurotransmitter systems, showing promise in the search for treatments for neurodegenerative disorders. lincoln.ac.uk

The synthetic accessibility and the ease of derivatization at multiple positions make the quinolone structure a particularly attractive template for medicinal chemists. tandfonline.com The inherent presence of both a hydrogen bond donor (-NH) and an acceptor (-C=O) within the basic scaffold provides multiple points for molecular interaction and modification, broadening its research scope significantly. tandfonline.com This has allowed for the creation of extensive libraries of compounds, each with potentially unique biological activities.

Structural Classification and Unique Characteristics of 4-Amino-1-methyl-1,2-dihydroquinolin-2-one

This compound belongs to the quinolin-2(1H)-one subclass of quinolones. Its core is the 1,2-dihydroquinolin-2-one structure, which features a carbonyl group at the C-2 position.

The defining characteristics of this specific molecule arise from the substituents on this core structure:

A Methyl Group at Position 1: The nitrogen atom of the pyridinone ring is substituted with a methyl group (-CH₃). This N-methylation is a key structural feature that differentiates it from many other quinolones, potentially influencing its solubility, metabolic stability, and binding interactions.

An Amino Group at Position 4: The presence of an amino group (-NH₂) at the C-4 position introduces a basic center and a potent hydrogen-bonding group. This functional group can significantly impact the molecule's physicochemical properties and its ability to interact with biological targets.

The combination of the N-methyl group and the 4-amino group on the quinolin-2-one scaffold results in a unique electronic and steric profile. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen at C-2 and the nitrogen of the amino group can act as hydrogen bond acceptors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 40615-52-5 |

Note: Data is compiled from chemical databases and may vary slightly based on the source.

Historical Context and Evolution of Research on 1,2-Dihydroquinolin-2-one Derivatives

The journey of quinolone research began with the discovery of their antibacterial effects. dntb.gov.ua Early synthetic methods, such as modifications of the historic Skraup synthesis, laid the groundwork for accessing the quinoline (B57606) and dihydroquinoline core structures. researchgate.net Over the decades, the focus of research has expanded dramatically beyond antimicrobial applications.

The 1,2-dihydroquinolin-2-one (also known as quinolin-2(1H)-one or carbostyril) skeleton is a structural unit found in numerous natural products and bioactive compounds. mdpi.com This has spurred continuous interest in developing novel synthetic methodologies to access these scaffolds and their derivatives. Research has evolved to explore their potential as inhibitors of lipid peroxidation, highlighting their antioxidant capabilities. nih.gov

In recent years, the field has seen the development of advanced synthetic strategies, including catalytic annulation of α,β-unsaturated N-arylamides, to produce dihydroquinolin-2(1H)-ones with greater efficiency and diversity. mdpi.com The functionalization of the 1,2-dihydroquinolin-2-one core has led to compounds investigated for a wide range of activities, including:

Anticancer Activity: Targeting enzymes like the PDK1 enzyme. tandfonline.com

Antiviral Activity: Including the development of HIV-1 reverse transcriptase inhibitors. mdpi.com

Neuroprotective Potential: For applications in treating neurodegenerative diseases. lincoln.ac.uk

This evolution from simple antibacterial agents to a diverse class of highly functionalized therapeutic candidates illustrates the enduring importance of the 1,2-dihydroquinolin-2-one scaffold in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTXCJBTIKUMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Amino 1 Methyl 1,2 Dihydroquinolin 2 One

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding framework of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 4-Amino-1-methyl-1,2-dihydroquinolin-2-one, characteristic absorption bands would be expected for the N-H stretches of the amino group, C=O stretch of the lactam (amide) ring, C-N stretches, and various C-H and C=C vibrations of the aromatic and heterocyclic rings. However, specific peak positions (in cm⁻¹) and their intensities are not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum for this compound would provide further information on the vibrations of the quinolinone core and its substituents. Detailed experimental data, including specific Raman shifts and their assignments, could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. A hypothetical ¹H NMR spectrum would show distinct signals for the N-methyl protons, the protons of the amino group, a proton on the C3 position, and the four protons on the fused benzene (B151609) ring. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet), and coupling constants (J, in Hz) are essential for assignment but are not documented for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon atoms in a molecule. A spectrum for this compound would display unique signals for each of the ten carbon atoms in its structure, including the carbonyl carbon, the N-methyl carbon, and the carbons of the bicyclic ring system. The precise chemical shifts for these carbons could not be found in published research.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional NMR techniques are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign protons on the benzene ring and confirm the C3-H position.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Specific correlation data from these 2D NMR experiments for this compound is unavailable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass.

For this compound, with a chemical formula of C₁₀H₁₂N₂O, the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂O |

| Nominal Mass | 176 g/mol |

| Monoisotopic Mass | 176.09496 Da |

| Expected Ion (M+H)⁺ | 177.10222 Da |

The high accuracy of HRMS would provide strong evidence for the compound's identity in a sample.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing for the analysis of the intact molecule with minimal fragmentation. In ESI-MS, the compound would typically be observed as a protonated molecular ion, [M+H]⁺.

The subsequent fragmentation of this ion (MS/MS analysis) would yield structural information. The fragmentation pattern for this compound is predicted to involve the loss of stable neutral molecules or radicals from the parent ion. Key fragmentation pathways would likely include:

Loss of the methyl group (•CH₃): Cleavage of the N-CH₃ bond.

Loss of carbon monoxide (CO): A common fragmentation for lactam structures.

Loss of the amino group (•NH₂ or NH₃): Cleavage at the C4 position.

Ring cleavage: Complex fragmentation of the quinolinone bicyclic system.

Analysis of these fragmentation patterns helps to confirm the connectivity and structure of the molecule.

Table 2: Predicted Major Ion Fragments in ESI-MS/MS

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring |

| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the 4-amino group |

| [M+H - •CH₃] | Loss of the N-methyl radical (less common in ESI) |

Electronic Spectroscopy for Conjugation and Chromophores

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide insight into the electronic structure of a molecule, particularly its conjugated systems and chromophores.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The chromophore in this compound is the aminobenzamide system fused into the dihydroquinolinone ring. This extended π-conjugated system is expected to result in characteristic absorption bands.

Based on structurally related 4-aminoquinoline (B48711) derivatives, the compound is expected to exhibit strong absorption bands in the UV region. Typically, quinoline (B57606) and its derivatives show absorptions related to π→π* transitions. The presence of the amino group (an auxochrome) at the C4 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1-methyl-1,2-dihydroquinolin-2-one scaffold, indicating extended conjugation. The position of these absorption bands can be sensitive to solvent polarity.

Table 3: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Region (λₘₐₓ) | Chromophore |

|---|

| π→π * | ~250-350 nm | The entire conjugated quinolinone system |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent, a property that is highly dependent on their structure and environment. The fluorescence arises from the relaxation of an electron from an excited singlet state to the ground state.

The this compound molecule possesses a donor-acceptor character, with the amino group acting as an electron donor and the lactam carbonyl group as an electron acceptor within the conjugated system. This structure is conducive to intramolecular charge transfer (ICT) upon excitation, which often leads to fluorescence. The emission wavelength and quantum yield would likely be sensitive to solvent polarity (solvatochromism), with more polar solvents potentially causing a red shift in the emission spectrum. The study of related amino-quinoline derivatives suggests that this class of compounds can exhibit significant fluorescence. uni-goettingen.de

Table 4: Predicted Photophysical Properties

| Property | Expected Observation |

|---|---|

| Excitation Wavelength | Corresponds to a major absorption band in the UV-Vis spectrum |

| Emission Wavelength | Expected in the violet-blue to green region of the spectrum, shifted to a longer wavelength than the excitation |

| Quantum Yield | Moderate to high, influenced by solvent and molecular rigidity |

| Solvatochromism | Emission wavelength is likely to be dependent on solvent polarity |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Quantum Chemical Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. By calculating the electron density, DFT methods can accurately predict a range of quantum chemical properties for compounds like 4-Amino-1-methyl-1,2-dihydroquinolin-2-one and its related structures.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. For quinolinone derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

These calculations reveal that the quinolinone core is nearly planar, though substitutions can introduce distortions. nih.gov For instance, in a study of related dihydroquinolin-4(1H)-one derivatives, the angle between the A and C rings of the distorted skeleton was found to be between 26.44° and 64.60°, depending on the substituent groups. nih.gov The conformational landscape can be explored by analyzing the potential energy surface, which helps identify the most stable conformers and the energy barriers between them. nih.govscielo.org.mx This information is critical for understanding how the molecule's shape influences its reactivity and biological interactions.

Table 1: Selected Optimized Geometrical Parameters for a Quinolinone Analog (4-amino-2-methylquinoline)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.375 | C2-N1-C9 | 117.9 |

| C2-N11 | 1.361 | N1-C2-C3 | 122.3 |

| C4-C10 | 1.425 | C2-C3-C4 | 119.8 |

| C9-N1 | 1.319 | C3-C4-C10 | 118.5 |

Data derived from studies on analogous quinoline (B57606) structures. nih.gov

Theoretical vibrational frequency analysis using DFT is a valuable method for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can correlate theoretical wavenumbers with observed spectral bands. dergipark.org.trscielo.br

For quinoline derivatives, characteristic vibrational modes include N-H stretching, C=O stretching, C-N stretching, and various aromatic C-H and C=C vibrations. dergipark.org.tr For example, in studies of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, N-H stretching modes were theoretically assigned around 3383 and 3494 cm⁻¹, which aligns well with strong bands observed in the experimental IR spectrum. dergipark.org.tr The C=C stretching vibrations within the aromatic rings are typically observed in the 1500-1640 cm⁻¹ range. dergipark.org.tr Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. nih.govdergipark.org.tr

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Quinolinone Analog

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) | Assignment |

|---|---|---|---|---|

| ν(N-H) | 3383 | 3388 | 3383 | NH₂ asymmetric stretch |

| ν(C-H) aromatic | - | 3072 | 3072 | C-H stretch |

| ν(C=C) | 1619 | 1621 | 1615 | Aromatic C=C stretch |

| δ(NH₂) | 1592 | 1594 | 1585 | NH₂ deformation |

Data based on 4-amino-2-methyl-8-(trifluoromethyl)quinoline. dergipark.org.tr

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally implies higher reactivity and easier electronic transitions. wikipedia.orgnih.gov DFT calculations are widely used to determine the energies of these orbitals. researchgate.net For various quinolinone derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and stability. scielo.brscispace.com

The Molecular Electrostatic Potential (MEP) map is another important tool for analyzing electronic structure. researchgate.netresearchgate.net It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. mdpi.com In quinolinone structures, the area around the carbonyl oxygen atom typically shows a negative electrostatic potential, making it a site for electrophilic attack, while the regions near the amino group hydrogens are generally positive, indicating sites for nucleophilic attack. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Quinolinone Analog

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -0.2675 |

| E (LUMO) | -0.1809 |

| ΔE (HOMO-LUMO Gap) | 0.0866 |

Values are illustrative based on data for analogous heterocyclic compounds. nih.gov

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical predictions serve as a powerful aid in the assignment of experimental NMR spectra and the structural elucidation of newly synthesized compounds. researchgate.net

Calculated chemical shifts for quinolinone analogs have shown excellent agreement with experimental values, especially when solvent effects are included in the calculations. dergipark.org.tr For instance, in a study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the predicted ¹³C chemical shifts for carbons in the quinoline ring were in close agreement with the signals observed in the experimental spectrum, confirming the structural assignments. dergipark.org.trresearchgate.net Such correlations are invaluable for verifying the correct molecular structure.

Table 4: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for an Analogous Quinoline

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C2 | 159.8 | 160.6 |

| C5 | 160.9 | 161.9 |

| C8 | 125.1 | 124.9 |

Data based on 4-amino-2-methyl-8-(trifluoromethyl)quinoline using the B3LYP/cc-pVQZ level of theory. dergipark.org.trresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein receptor. These methods are fundamental in drug discovery for predicting binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field to estimate the binding affinity (often expressed as a docking score or binding energy). unar.ac.id

Derivatives of 4-aminoquinoline (B48711) have been studied for their binding affinity to various biological targets. For example, docking studies have investigated the interaction of 4-aminoquinoline analogs with the α2A-adrenoceptor, revealing specific interactions with orthosteric and allosteric sites. nih.gov Other studies have explored the potential of quinolinone derivatives as inhibitors of enzymes like DNA gyrase or as agents targeting viral proteins, such as those from the Hepatitis B Virus. nih.govmdpi.com The predicted binding affinities from these simulations help prioritize compounds for further experimental testing.

Table 5: Molecular Docking Parameters for Quinoline Derivatives Against a Protein Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 4-Aminoquinoline Analog 1 | HBV Capsid | -7.2 | PRO A:31, LEU A:32 |

| 4-Aminoquinoline Analog 2 | HBV Capsid | -8.1 | TYR A:124, TRP A:125 |

| 4-Aminoquinoline Analog 3 | α2A-Adrenoceptor | -7.45 (pKi) | S90, N93, E94, W99 |

Binding affinity data is illustrative and derived from docking studies on analogous systems. mdpi.comnih.gov

Protein-Ligand Interaction Analysis

Computational docking studies on quinolinone derivatives have provided significant insights into their binding mechanisms with various protein targets. Although specific docking studies for this compound are not extensively detailed in the provided literature, analysis of analogous quinoline and quinolinone compounds allows for an informed understanding of its potential interactions at a molecular level.

Docking simulations of various quinoline derivatives reveal that their binding affinity is largely governed by a combination of hydrogen bonds and hydrophobic interactions within the active sites of target proteins. For instance, studies on quinoline derivatives as protease inhibitors have shown that these molecules can form crucial hydrogen bonds with highly conserved amino acid residues such as Histidine, Glutamic acid, and Tyrosine. nih.gov The quinolinone core often serves as a scaffold, positioning functional groups to interact optimally with the protein's binding pocket.

The interactions typically observed for this class of compounds are summarized below. The amino group at the C4 position and the carbonyl group at the C2 position of the quinolinone ring are key sites for forming hydrogen bonds, which anchor the ligand within the active site. The methyl group on the nitrogen atom (N1) can contribute to hydrophobic interactions, further stabilizing the protein-ligand complex.

| Interaction Type | Potential Interacting Groups on Compound | Typical Interacting Amino Acid Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | 4-Amino group (-NH2), 2-Carbonyl group (C=O) | Glu, Asp, His, Ser, Gln, Asn, Tyr | Directional interactions that provide specificity and anchor the ligand in the binding pocket. nih.gov |

| Hydrophobic Interactions | Quinolinone bicyclic ring system, N-methyl group (-CH3) | Ala, Val, Leu, Ile, Phe, Trp, Pro | Non-directional interactions that contribute to the overall binding affinity and stability of the complex. |

| π-Stacking / π-π Interactions | Benzene (B151609) ring of the quinolinone core | Phe, Tyr, Trp, His | Stabilizing interactions between aromatic rings of the ligand and protein. nih.gov |

These computational predictions suggest that this compound has the structural features necessary to act as a versatile ligand, capable of forming stable complexes with a variety of biological macromolecules.

Dynamic Behavior of Compound within Biological Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of a ligand within a protein's binding site. For quinoline and quinazolinone derivatives, MD simulations have been employed to assess the stability of the docked protein-ligand complexes. nih.govresearchgate.netmdpi.com

A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the ligand and protein at a given time compared to a reference structure. In MD studies of similar quinolinone compounds, the RMSD of the protein-ligand complex typically reaches a plateau after an initial fluctuation period, indicating that the system has reached equilibrium and the ligand remains stably bound within the active site throughout the simulation. researchgate.netmdpi.com This suggests a stable binding mode.

Another important analysis is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual amino acid residues in the protein. nih.govresearchgate.net RMSF plots can identify which parts of the protein move more or less during the simulation. Residues in the binding pocket that interact with the ligand often show reduced fluctuation, indicating that the compound stabilizes that region of the protein. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the computational evaluation of a compound's pharmacokinetic and toxicological properties before synthesis and experimental testing. ijpsjournal.com Various computational models and web servers are used to predict these properties for novel chemical entities, including quinoline derivatives. ijprajournal.comingentaconnect.com The analysis of compounds similar to this compound provides insight into its potential drug-likeness. nih.govresearchgate.net

The predicted ADMET properties for quinolinone-type structures are generally favorable. These compounds often comply with Lipinski's Rule of Five, a guideline used to evaluate drug-likeness and the likelihood of a compound being orally active. nih.govresearchgate.net

Below is a table summarizing the typically predicted ADMET properties for quinoline analogues based on computational studies.

| Category | ADMET Parameter | Predicted Profile for Quinoline Analogues | Implication |

|---|---|---|---|

| Absorption | Lipinski's Rule of Five | Generally compliant (0-1 violations) nih.govresearchgate.net | Good potential for oral bioavailability. |

| Human Intestinal Absorption (HIA) | Predicted to be well-absorbed researchgate.net | Efficient uptake from the gastrointestinal tract. | |

| Caco-2 Permeability | Predicted to have moderate to high permeability | Indicates the ability to cross the intestinal epithelial barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Variable; generally predicted to be non-penetrant | Lower likelihood of central nervous system side effects. |

| Plasma Protein Binding (PPB) | Predicted to be moderately to highly bound | Affects the fraction of free compound available for biological activity. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicted to be non-inhibitors of major isoforms (e.g., CYP2D6, CYP3A4) rfppl.co.in | Low potential for drug-drug interactions. |

| Metabolite Prediction | Metabolism likely occurs on the quinolinone ring (hydroxylation) or N-alkyl group | Helps in identifying potential metabolites for further studies. | |

| Excretion | Renal Clearance | Predicted to have moderate clearance | Suggests a reasonable half-life in the body. |

| Toxicity | hERG Inhibition | Predicted to be non-inhibitors | Low risk of cardiotoxicity. |

| Hepatotoxicity | Predicted to be non-hepatotoxic rfppl.co.in | Low risk of liver damage. | |

| Ames Mutagenicity | Predicted to be non-mutagenic rfppl.co.in | Low risk of causing genetic mutations. | |

| Carcinogenicity | Predicted to be non-carcinogenic rfppl.co.in | Low risk of causing cancer. |

These in silico predictions suggest that this compound possesses a promising pharmacokinetic and safety profile, making it a viable candidate for further investigation. However, it is crucial to note that these are computational predictions and require experimental validation. ijpsjournal.com

Structure Activity Relationship Sar Studies of 4 Amino 1 Methyl 1,2 Dihydroquinolin 2 One and Its Analogues

Influence of Substituents on the Quinolone Core on Biological Activity

The biological activity of the quinolone scaffold can be significantly altered by introducing various substituents at different positions on the bicyclic ring system. rsc.org Chemical modifications at the N-1, C-2, C-3, C-5, C-6, C-7, and C-8 positions have been shown to enhance the physical, chemical, pharmacokinetic, and pharmacological properties of the resulting molecules. rsc.org

Effects of N-1 Methylation and 4-Amino Group on Bioactivity

The 4-amino group is also a critical determinant of bioactivity, particularly in the context of antimalarial agents. Studies on 4-aminoquinolines have demonstrated that this group is essential for the molecule's mechanism of action. youtube.com The dialkyl amino side chain at the fourth position is considered essential for the antimalarial activity of drugs like chloroquine. youtube.com While 4-Amino-1-methyl-1,2-dihydroquinolin-2-one itself does not have an extended side chain, the primary amino group at this position is a key feature for potential biological interactions. Research on related 4-aminoquinolines suggests the amino group is responsible for complexing with biological targets like ferriprotoporphyrin IX (Fe(III)PPIX). nih.gov

| Position | Substituent | General Effect on Bioactivity |

| N-1 | Methyl Group | Considered essential for activity, influences spatial configuration. researchgate.net |

| C-4 | Amino Group | Crucial for interactions with biological targets; essential for antimalarial activity in related compounds. youtube.comnih.gov |

Impact of Substitutions at Other Positions (e.g., C-3, C-6, C-7)

Modifications at other positions on the quinolone core also play a significant role in modulating the biological profile of these compounds.

C-3 Position: The C-3 position of the quinolone ring is a common site for modification. Introducing a carboxylic acid group at this position is a hallmark of the quinolone antibiotics, where it, along with the C-4 keto group, is essential for binding to the DNA gyrase enzyme. researchgate.net While this compound lacks this carboxylic acid, modifications at C-3 in related quinolinone structures have been explored to expand molecular complexity and biological activity. nih.gov

C-6 Position: Halogenation at the C-6 position, particularly with fluorine, is a common strategy in the development of fluoroquinolone antibiotics, enhancing bacterial penetration. researchgate.net In other quinoline (B57606) derivatives, glycoconjugation at the C-6 position has been used as a strategy to improve the selectivity and cytotoxicity of functionalized compounds against cancer cells. mdpi.com

C-7 Position: Substituents at the C-7 position significantly influence the spectrum and potency of activity. oup.com In 4-aminoquinolines, electron-withdrawing groups like chloro at the 7-position have been shown to enhance antiplasmodial activity. nih.govresearchgate.net The nature of the substituent at C-7 can affect the basicity (pKa) of the quinoline ring nitrogen, which is crucial for the compound's accumulation in acidic cellular compartments of parasites. researchgate.netnih.gov Studies on quinoline-based efflux pump inhibitors have also highlighted that a bromine substitution at C-7 is important for inhibitory activity. acs.org

| Position | Type of Substitution | Example Substituent | Observed Impact on Biological Activity | Reference |

| C-3 | Carboxylic Acid | -COOH | Essential for antibacterial activity in quinolone antibiotics by binding to DNA gyrase. | researchgate.net |

| C-6 | Halogen | Fluorine (-F) | Enhances bacterial penetration in fluoroquinolones. | researchgate.net |

| C-7 | Electron-withdrawing group | Chlorine (-Cl) | Enhances antiplasmodial activity in 4-aminoquinolines. | nih.govresearchgate.net |

| C-7 | Halogen | Bromine (-Br) | Important for efflux pump inhibitory activity. | acs.org |

Stereochemical Considerations and Their Role in Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drugs. nih.gov The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit significant differences in their pharmacologic profiles, including potency and selectivity for biological targets like enzymes and receptors. nih.gov

In the context of quinoline derivatives, stereochemistry can be a deciding factor in their efficacy. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. nih.gov For example, in studies of the natural product acivicin (B1666538) and its derivatives, only isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This suggests that their uptake into the parasite may be mediated by a stereoselective transport system. nih.gov

Similarly, research on bisquinoline antimalarials found that different stereoisomers of N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine exhibited potent activity, highlighting the importance of the spatial arrangement of the quinoline moieties. scilit.commanchester.ac.uk Although this compound itself is not chiral, the introduction of chiral centers through substitution on the quinolone core or the amino group would necessitate an evaluation of the individual stereoisomers to identify the most active form.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. nih.gov

For quinoline and quinolinone derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and P-glycoprotein inhibitory effects. nih.govnih.gov In a typical QSAR study, various molecular descriptors are calculated for a set of molecules. These descriptors quantify different aspects of the molecular structure, such as:

Topological descriptors: Describing atomic connectivity.

Steric descriptors: Relating to the size and shape of the molecule.

Electronic descriptors: Quantifying charge distribution and electronic properties.

Spatial descriptors: Pertaining to the 3D arrangement of atoms.

Statistical methods, such as multiple linear regression, are then used to build a model that relates these descriptors to the observed biological activity. researchgate.net For instance, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified key descriptors that correlate with their ability to inhibit the P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govnih.gov Such models can guide the synthesis of novel this compound analogues with potentially improved activity by focusing on modifying the structural features identified as important by the QSAR model.

Pharmacophore Identification and Lead Compound Optimization

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. numberanalytics.com A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups that are critical for binding to a biological target. nih.gov

This approach is particularly valuable for lead optimization. numberanalytics.com Starting with an active compound like this compound, a pharmacophore model can be developed based on its structure and the structures of other active analogues. This model serves as a template for designing new compounds with a higher probability of being active. numberanalytics.com

The process typically involves:

Identifying a set of active compounds: These are used to derive the common chemical features responsible for their activity.

Generating a pharmacophore model: Computer programs align the active molecules and identify the shared features and their spatial arrangement.

Virtual Screening: The pharmacophore model is used to search large databases of chemical compounds to find new molecules that match the pharmacophoric features.

Lead Optimization: The model guides the modification of a lead compound to improve its fit to the pharmacophore, thereby enhancing its potency and selectivity. numberanalytics.com

Successful applications of pharmacophore modeling have led to the discovery of novel inhibitors for various biological targets. nih.gov For analogues of this compound, this technique can help in understanding the key interaction points with its target and guide the rational design of more effective therapeutic agents.

Preclinical Biological Evaluation of 4 Amino 1 Methyl 1,2 Dihydroquinolin 2 One and Selected Derivatives

Antiplasmodial and Antimalarial Activity Assessment

In vitro Antiplasmodial Activity Against Plasmodium Strains (e.g., Chloroquine-sensitive and -resistant)

An extensive review of published scientific literature reveals a lack of specific data regarding the in vitro antiplasmodial activity of 4-Amino-1-methyl-1,2-dihydroquinolin-2-one and its direct derivatives. While the broader class of 4-aminoquinolines is well-documented for its antiplasmodial effects against various Plasmodium falciparum strains nih.govnih.govresearchgate.netnih.gov, this activity has not been specifically characterized for compounds featuring the 1,2-dihydroquinolin-2-one core structure. Studies on 4-aminoquinolines often report IC50 values against both chloroquine-sensitive (such as 3D7, D10) and chloroquine-resistant (such as K1, W2) strains of P. falciparum, but this information cannot be extrapolated to the specific compound due to distinct structural differences researchgate.netnih.gov.

In vivo Antimalarial Efficacy in Preclinical Models (e.g., Plasmodium berghei infected mice)

Consistent with the absence of in vitro data, there is no available information on the in vivo antimalarial efficacy of this compound or its derivatives in established preclinical models, such as mice infected with Plasmodium berghei. The evaluation of antimalarial potential in rodent models is a critical step in drug discovery, providing insights into a compound's efficacy, but such studies have not been reported for this specific chemical entity nih.govmdpi.com.

Investigation of Anti-inflammatory and Antioxidant Properties

In vitro Lipoxygenase (LOX) Inhibition Assays

There is no specific information available in the scientific literature concerning the in vitro lipoxygenase (LOX) inhibitory activity of this compound or its derivatives. Lipoxygenases are key enzymes in inflammatory pathways, and their inhibition is a strategy for developing anti-inflammatory agents. nih.gov While various heterocyclic compounds have been investigated as LOX inhibitors, research has not extended to this particular quinolin-2-one derivative. nih.gov

Radical Scavenging Assays (e.g., ABTS Radical Cation Decolorization)

Investigations into the antioxidant properties of synthetic quinoline (B57606) derivatives have been conducted using methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. nih.govnih.gov However, specific studies detailing the radical scavenging activity of this compound are not present in the available literature. One study on new synthetic quinoline derivatives (Qui1, Qui2, and Qui3) demonstrated that they possess antioxidant activity against the ABTS cation radical, but the structures were not identified as 4-amino-1,2-dihydroquinolin-2-one derivatives. nih.gov Therefore, no quantitative data, such as IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values, can be reported for the target compound. mdpi.com

Exploration of Neurological and Pain Modulatory Activities (for very close analogues)

A review of the literature indicates a lack of studies focused on the neurological and pain modulatory activities of this compound or its close analogues. While other classes of compounds are explored for these properties transpopmed.orgnih.gov, research on 3,4-dihydroquinolin-2(1H)-ones, which share the same core structure, has been directed towards different therapeutic targets, such as the cardiovascular system, with no specific mention of their effects on neurological pathways or pain modulation. nih.gov

Evaluation of Neuroreceptor Binding and Antagonism (e.g., AMPA/Kainate, NMDA/Glycine)

The ionotropic glutamate (B1630785) receptors, including AMPA, Kainate, and NMDA receptors, are crucial for excitatory synaptic transmission in the central nervous system. elifesciences.org Their modulation by external ligands is a key area of pharmaceutical research. The NMDA receptor is unique in that its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218). youtube.com

While specific binding data for this compound at AMPA/Kainate or NMDA/Glycine receptors are not detailed in the available literature, studies on structurally related quinolinone derivatives provide insight into the potential interactions of this chemical class. For instance, research on oxazolo[4,5-c]quinolin-4-one derivatives has shown affinity for the Gly/NMDA receptor. The activity of these related compounds underscores the potential for the quinolinone scaffold to interact with ionotropic glutamate receptors. Activation or antagonism of these receptors can lead to significant downstream effects on neurotransmission. nih.gov

Preclinical Assessment in Models of Neuropathic Pain and Analgesia (e.g., acetic acid writhing test, spinal nerve ligation models)

Preclinical models of pain are essential for evaluating the analgesic potential of new chemical entities. ukscip.comnih.govmdpi.com These models can be broadly categorized into those that measure responses to acute noxious stimuli and those that mimic chronic pain states like neuropathy.

The acetic acid writhing test is a widely used model of visceral inflammatory pain. nih.govsaspublishers.com Intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes," by causing localized inflammation and the release of pain-mediating substances like prostaglandins. nih.govbiomedpharmajournal.org The analgesic activity of a test compound is quantified by its ability to reduce the number of writhes compared to a control group. saspublishers.comresearchgate.netnih.gov This test is a standard primary screen for central and peripherally acting analgesics. biomedpharmajournal.orgnih.gov

The spinal nerve ligation (SNL) model is a robust and widely utilized model for inducing chronic neuropathic pain. nih.govaragen.comnih.govspringernature.com The procedure involves the tight ligation of the L5 and/or L6 spinal nerves, which results in long-lasting and measurable pain-like behaviors in the affected limb, such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). nih.govnih.govresearchgate.net This model is particularly valuable for screening compounds intended for the treatment of nerve injury-induced pain. nih.govspringernature.com While specific data for this compound in these models is not available in the search results, the general activity of related compounds in various pain models suggests that this chemical class warrants investigation for analgesic properties. frontiersin.orgmdpi.com

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies

Neuronal nitric oxide synthase (nNOS) is an enzyme primarily responsible for the production of nitric oxide (NO) in the nervous system. nih.govnih.gov Overproduction of NO by nNOS is implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain, making selective nNOS inhibition a promising therapeutic strategy. nih.govnih.gov

The inhibitory activity of a compound against nNOS is typically determined through enzymatic assays that measure the conversion of L-arginine to L-citrulline. Potency is often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value. While specific inhibitory data for this compound against nNOS is not detailed in the provided search results, the broader class of quinoline and quinolinone derivatives has been investigated for NOS inhibition. The development of potent and selective nNOS inhibitors is an active area of research, with various chemical scaffolds being explored to achieve selectivity over other NOS isoforms (e.g., eNOS and iNOS) to minimize potential side effects.

Antiviral Activity (e.g., Anti-HIV-1)

The quinolinone scaffold has been a subject of significant interest in the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.comresearchgate.net Derivatives of this class have shown promise by targeting essential viral enzymes. nih.govnih.gov

HIV-1 Integrase (IN ST) Process Inhibition

HIV-1 integrase (IN) is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step essential for viral replication. tandfonline.comnih.gov The enzyme performs this function through two main catalytic steps: 3'-processing and strand transfer (ST). Inhibition of the strand transfer step is a clinically validated mechanism for antiretroviral therapy. nih.gov

Many potent integrase strand transfer inhibitors (INSTIs) function by chelating two essential magnesium ions within the enzyme's active site. acs.org The 4-oxoquinoline scaffold, present in the approved INSTI elvitegravir, is known to be an effective pharmacophore for this purpose. tandfonline.com Research on related 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives has demonstrated their potential to inhibit the IN ST process, although the potency can vary significantly based on substitutions on the quinolinone core. nih.gov The inhibitory activity is typically quantified by the IC50 value in an in vitro enzymatic assay.

Below is a table showing the HIV-1 integrase strand transfer inhibition for selected 1,8-naphthyridine (B1210474) derivatives, which share a similar pharmacophore with quinolinones and demonstrate potent inhibition.

Cell-Based Viral Replication Assays

Beyond enzymatic assays, it is crucial to evaluate a compound's ability to inhibit viral replication in a cellular context. plos.org Cell-based assays measure the compound's efficacy in preventing the production of new viral particles in HIV-1 infected cells, such as TZM-bl, HeLa-CD4, or peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net The results of these assays are typically reported as the EC50 (50% effective concentration), which is the concentration of the drug that inhibits 50% of viral replication.

In conjunction with efficacy, cytotoxicity is assessed to determine the compound's therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration that causes the death of 50% of the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's potential as a drug candidate, with a higher SI value being more favorable. acs.org Studies on quinolinone derivatives have shown a wide range of antiviral activities, with some compounds exhibiting micromolar EC50 values and low cytotoxicity. nih.govnih.gov

The table below presents the cell-based anti-HIV-1 activity of selected quinolinonyl derivatives.

Derivatization Strategies and Analogue Design for Advanced Research

Systematic Modification of the 4-Amino-1-methyl-1,2-dihydroquinolin-2-one Scaffold

Systematic modification of the this compound scaffold can be approached by targeting several key positions on the molecule: the 4-amino group, the N1-methyl group, and the aromatic ring. Each of these positions offers an opportunity to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Modification of the 4-Amino Group:

The 4-amino group is a primary site for derivatization. Modifications can include acylation, alkylation, and sulfonylation to introduce a variety of functional groups. For instance, acylation with different acid chlorides or anhydrides can yield a series of amides, which can alter the electronic properties and steric bulk at this position.

A study on the closely related 4-substituted-3-phenylquinolin-2(1H)-ones demonstrated that modifications at the 4-amino position significantly impact biological activity. For example, methylsulfonylation of a 4-amino-3-phenylquinolin-2(1H)-one derivative was shown to restore binding affinity to the NMDA receptor glycine (B1666218) site that was lost when compared to its 4-hydroxy counterpart, although in vivo potency was reduced. acs.org

Table 1: Potential Modifications at the 4-Amino Position and Their Rationale

| Modification Type | Potential Reagents | Rationale for Modification | Potential Impact on Properties |

|---|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | Introduce amide functionality to explore hydrogen bonding interactions. | Modulation of polarity and steric bulk. |

| Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Introduce secondary or tertiary amines to alter basicity and lipophilicity. | Increased lipophilicity, potential for altered receptor interactions. |

| Sulfonylation | Methane sulfonyl chloride, Toluene sulfonyl chloride | Introduce a sulfonamide group to act as a hydrogen bond donor/acceptor. | Increased acidity and potential for new binding interactions. |

Modification of the Aromatic Ring:

The benzene (B151609) ring of the quinolinone scaffold presents multiple sites for electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. These modifications can influence the electronic nature of the entire molecule and provide additional points for interaction with biological targets. Subsequent reactions, such as the reduction of a nitro group to an amine, can provide a handle for further derivatization.

Synthesis of Hybrid Molecules Incorporating Other Bioactive Moieties

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a dual mode of action. The this compound scaffold can be linked to other bioactive moieties through its 4-amino group.

For example, the quinolinone core has been hybridized with moieties such as amino acids. In one study, 2-oxo-1,2-dihydroquinoline carboxamides were synthesized with amino acid methyl esters, and subsequent hydrolysis yielded amino acid derivatives of quinolines with antibacterial activity. mdpi.com This suggests that linking amino acids to the 4-amino group of this compound could be a viable strategy for developing new therapeutic agents.

Another approach involves creating hybrid molecules with other heterocyclic systems known for their biological activities. The 4-aminoquinoline (B48711) scaffold, a close structural relative, has been extensively used in the creation of hybrid molecules for various therapeutic areas, including anticancer and antimalarial applications. frontiersin.org

Table 2: Examples of Potential Hybrid Molecules and Their Therapeutic Rationale

| Bioactive Moiety | Linkage Strategy | Potential Therapeutic Target/Application |

|---|---|---|

| Amino Acids | Amide bond formation at the 4-amino position. | Antibacterial agents, targeted drug delivery. |

| Fluoroquinolones | Linkage through a flexible chain to the 4-amino group. | Dual-action antibacterial agents. |

| Triazole Derivatives | Formation of a triazole ring connecting the quinolinone to another pharmacophore. | Antifungal, antiviral, or anticancer agents. |

Rational Design of Targeted Libraries for Specific Biological Assays

The rational design of targeted compound libraries is a cornerstone of modern drug discovery. This approach involves the synthesis of a focused collection of molecules based on a common scaffold, in this case, this compound, to screen against a specific biological target. The design of such libraries often relies on computational methods, such as molecular docking and pharmacophore modeling, to predict which modifications are most likely to result in a desired biological activity.

The quinolin-2-one chemotype is well-represented in screening compound collections, and synthetic approaches have been developed to generate libraries with multiple points of diversity. nih.gov For the this compound scaffold, a targeted library could be designed by systematically varying the substituents at the 4-amino group and on the aromatic ring.

Table 3: A Hypothetical Targeted Library Design for a Kinase Inhibitor Screen

| Diversity Point | Set of Substituents | Rationale |

|---|---|---|

| 4-Amino Group (R1) | -NH2, -NH(CH3), -N(CH3)2, -NH(C6H5), -NH(CO)CH3 | To probe the necessity and nature of hydrogen bonding and steric tolerance in the active site. |

| Aromatic Ring Position 6 (R2) | -H, -F, -Cl, -CH3, -OCH3 | To investigate the influence of electronic effects on binding affinity. |

| Aromatic Ring Position 7 (R3) | -H, -F, -Cl, -CH3, -OCH3 | To explore additional hydrophobic or polar interactions. |

The synthesis of such a library could be achieved using combinatorial chemistry techniques, allowing for the rapid generation of a diverse set of analogues for high-throughput screening. The data obtained from these screens would then be used to refine the SAR and guide the design of the next generation of more potent and selective compounds.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Sustainable Production

The advancement of organic synthesis with a focus on sustainability and efficiency is paramount for the future production of 4-Amino-1-methyl-1,2-dihydroquinolin-2-one. Traditional methods for creating the quinolinone core, such as the Gould-Jacobs and Camps cyclization reactions, often require harsh conditions. nih.gov Future research will likely focus on greener and more efficient synthetic routes.

Modern approaches such as microwave-assisted synthesis and the use of non-toxic, heterogeneous catalysts are being explored for quinolone analogs. researchgate.net For instance, microwave irradiation has been utilized in the synthesis of 4-hydroxy-2-quinolone analogues, offering a more benign reaction pathway. researchgate.net The development of one-pot synthesis protocols and catalytic methods using transition metals or N-heterocyclic carbenes represents another promising avenue for the efficient and sustainable production of quinolin-4-ones. nih.gov Adapting these innovative strategies will be crucial for the environmentally friendly and cost-effective large-scale synthesis of this compound, facilitating its broader investigation and potential application.

| Synthetic Strategy | Description | Potential Advantage for Sustainable Production |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions, often in solvent-free or benign solvent conditions. researchgate.net | Reduced reaction times, increased yields, and lower energy consumption. |

| N-Heterocyclic Carbene (NHC) Catalysis | Employs NHCs as organocatalysts for the synthesis of the quinolin-4-one core. nih.gov | Avoids the use of toxic heavy metals, offering a greener catalytic alternative. |

| Palladium-Catalyzed Carbonylation | Involves the use of a palladium catalyst and a carbon monoxide source to construct the quinolinone ring. nih.gov | Milder reaction conditions compared to traditional thermal cyclization methods. |

| Intramolecular Cyclization of 2-Aminochalcones | Utilizes readily available starting materials that can be cyclized under metal-free conditions. mdpi.com | High atom economy and avoidance of metal catalysts. |

Elucidation of Undiscovered Biological Targets and Pathways

The quinolinone scaffold is known to interact with a diverse range of biological targets. Derivatives have shown activity against bacterial enzymes, protein kinases, and tubulin, and are involved in processes like cell cycle arrest and apoptosis. mdpi.comekb.eg For this compound, a key future direction is the systematic screening against a wide panel of biological targets to uncover novel mechanisms of action.

Given the structural similarities to other biologically active quinolinones, this compound could potentially target pathways not yet explored for this specific molecule. For example, some quinoline (B57606) derivatives have been investigated as inhibitors of protein kinases like PI3Ks, which are crucial in cancer signaling. ekb.eg Others have been studied for their potential to inhibit tubulin polymerization, a mechanism central to the action of some chemotherapy drugs. ekb.eg Future research employing high-throughput screening, chemoproteomics, and molecular biology techniques will be essential to identify and validate new biological targets and the associated signaling pathways for this compound.

| Potential Target Class | Biological Role | Relevance for Drug Discovery |

| Protein Kinases (e.g., PI3Ks) | Regulate cellular processes like growth, proliferation, and survival. ekb.eg | Inhibition is a key strategy in cancer therapy. |

| Tubulin | A protein that forms microtubules, essential for cell division. ekb.eg | Tubulin inhibitors are used as anticancer agents. |

| DNA Topoisomerases | Enzymes that regulate the topology of DNA, critical for replication. mdpi.com | A validated target for antibacterial and anticancer drugs. |

| Lipoxygenase (LOX) | Enzymes involved in the inflammatory pathway. mdpi.com | Inhibition can lead to anti-inflammatory effects. |

| Bacterial DNA Gyrase | An essential bacterial enzyme involved in DNA replication. | A primary target for quinolone antibiotics. |

Advanced Preclinical Models for Efficacy and Mechanism Studies

To accurately predict the therapeutic potential of this compound, future research must move beyond traditional 2D cell culture models. The use of advanced preclinical models will be critical for evaluating efficacy and elucidating mechanisms of action in a more physiologically relevant context.

| Preclinical Model | Description | Application in Research |

| 3D Spheroid Cultures | Self-assembled aggregates of cells that mimic micro-tumors. | Assessing drug penetration, efficacy, and cellular heterogeneity. |

| Patient-Derived Organoids | 3D cultures derived from patient tissues that retain key features of the original tissue. | Personalized medicine approaches and studying disease mechanisms. |

| Patient-Derived Xenografts (PDX) | Tumors from human patients are implanted into immunodeficient mice. | Evaluating anticancer drug efficacy in a model that reflects human tumor biology. |

| Zebrafish Avatar Models | Patient tumor cells are implanted into zebrafish larvae for rapid drug screening. | High-throughput screening of drug efficacy and toxicity. |

| In vivo Pharmacokinetic Models | Animal models used to study the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.com | Determining the drug-like properties of a compound. |

Computational Design of Next-Generation Quinolone Derivatives

Computational chemistry and in silico modeling are powerful tools that will undoubtedly shape the future of research on this compound. nih.gov These methods allow for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structure of quinolinone derivatives with their biological activity. nih.govnih.gov This allows for the prediction of the activity of novel, unsynthesized compounds. Molecular docking and molecular dynamics simulations can provide insights into how these molecules bind to their biological targets at an atomic level, guiding the design of modifications to enhance binding affinity and selectivity. mdpi.comnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the drug-like properties of designed compounds, helping to prioritize the synthesis of candidates with the highest chance of success. nih.gov

| Computational Tool | Function | Impact on Drug Design |

| QSAR Modeling | Correlates chemical structure with biological activity. nih.gov | Predicts the activity of new derivatives and identifies key structural features for activity. |

| Molecular Docking | Predicts the binding orientation of a molecule to its target protein. mdpi.com | Guides the design of compounds with improved binding affinity and selectivity. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. nih.gov | Assesses the stability of the ligand-protein complex and provides insights into binding thermodynamics. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used for virtual screening of compound libraries to find new hits. |

| In Silico ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a molecule. nih.gov | Helps to de-risk drug candidates early in the discovery process by flagging potential liabilities. |

Exploration of Multitargeting Approaches in Complex Biological Systems

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The traditional "one molecule, one target" approach to drug discovery is often insufficient to address this complexity. nih.gov The quinolinone scaffold, with its proven ability to interact with diverse targets, is an ideal starting point for the design of multitarget ligands. mdpi.comresearchgate.net

Future research on this compound should explore its potential as a core structure for developing agents that can modulate multiple targets simultaneously. This can be achieved by integrating different pharmacophores into a single molecule. nih.gov For example, by combining the quinolinone core with a moiety known to inhibit another relevant target, it may be possible to create a hybrid molecule with a synergistic or additive therapeutic effect. In silico design strategies will be instrumental in identifying promising pharmacophore combinations and linker strategies to create next-generation multitarget drugs based on the this compound framework. nih.gov

| Multitarget Strategy | Description | Therapeutic Rationale |

| Pharmacophore Hybridization | Combining two or more distinct pharmacophores into a single molecule. nih.gov | To simultaneously engage multiple targets involved in a disease pathway for enhanced efficacy. |

| Scaffold Merging | Fusing the core structures of ligands for different targets. nih.gov | To create a single, smaller molecule that retains the key binding interactions for multiple targets. |

| Designed Multiple Ligands | Rational design of a single compound to interact with a specific set of desired targets. | To achieve a tailored polypharmacological profile that can overcome drug resistance or improve therapeutic outcomes. |

| Fragment-Based Linking | Linking molecular fragments that bind to different sites on one or more targets. | To build potent multitarget ligands from smaller, lower-affinity building blocks. |

Q & A

Q. What are the optimal synthetic routes for 4-amino-1-methyl-1,2-dihydroquinolin-2-one, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via alkylation of precursor quinolinones. For example, alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in the presence of K₂CO₃ in DMF/acetone (1:1) yields N-substituted derivatives as major products, while O-regioisomers form in lower yields. Reaction temperature (room temperature) and solvent polarity are critical for controlling regioselectivity . Reduction of intermediates using LiAlH₄ in THF under anhydrous conditions can further modify the scaffold .

Q. How can researchers confirm the identity and purity of this compound when commercial analytical data are unavailable?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : Compare - and -NMR chemical shifts with structurally similar compounds (e.g., 5,8-dimethyl-1,2-dihydroquinolin-2-one, δH 2.1–2.3 ppm for methyl groups) .

- HPLC-MS : Validate molecular weight and purity (>95%) using high-resolution mass spectrometry and reverse-phase chromatography .

- Elemental Analysis : Confirm empirical formula (e.g., C₁₀H₁₀N₂O) via combustion analysis .

Q. What physical properties (e.g., solubility, melting point) are critical for handling this compound in experimental workflows?

- Methodological Answer :

- Solubility : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-dissolve in DMSO for biological assays .

- Melting Point : Compare observed values (e.g., 278–280°C) with literature data to verify crystallinity .

- Stability : Store under inert conditions (N₂ atmosphere) at –20°C to prevent oxidation of the amino group .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Use the SHELX system (e.g., SHELXL) for small-molecule refinement. For ambiguous electron density maps:

- Apply twin refinement for high-symmetry space groups.

- Validate hydrogen bonding networks using PLATON or Mercury software.

- Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to resolve bond-length discrepancies .

Q. What strategies mitigate low yields in the synthesis of N-substituted derivatives of this compound?

- Methodological Answer :

- Optimize Alkylation Conditions : Replace methyl chloroacetate with bulkier electrophiles (e.g., benzyl bromides) to reduce steric hindrance.

- Catalytic Approaches : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 15–20% .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Standardize Assay Protocols : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design dose-response curves with positive controls (e.g., reference antipsychotics in neurochemistry studies) .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to rule out off-target effects .

- Data Triangulation : Combine in vitro (e.g., receptor binding) and in vivo (e.g., rodent behavioral tests) results to validate mechanisms .

Methodological Frameworks

Q. How should researchers design studies to explore the pharmacological potential of this compound?

- Methodological Answer :

- PICO Framework : Define Population (e.g., specific enzyme targets), Intervention (compound concentration range), Comparison (existing inhibitors), and Outcomes (IC₅₀ values) .

- High-Throughput Screening : Use fragment-based libraries to identify synergistic combinations (e.g., with kinase inhibitors) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.